molecular formula C9H10BrClOZn B14892279 (5-Chloro-2-i-propyloxyphenyl)Zinc bromide

(5-Chloro-2-i-propyloxyphenyl)Zinc bromide

Cat. No.: B14892279
M. Wt: 314.9 g/mol
InChI Key: BCPVCVOETYTWHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-chloro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

5-chloro-2-iso-propyloxyphenyl bromide+Zn(5-chloro-2-iso-propyloxyphenyl)zinc bromide\text{5-chloro-2-iso-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{(5-chloro-2-iso-propyloxyphenyl)zinc bromide} 5-chloro-2-iso-propyloxyphenyl bromide+Zn→(5-chloro-2-iso-propyloxyphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of (5-chloro-2-iso-propyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts. The typical conditions include a base such as triethylamine and a solvent like tetrahydrofuran.

    Oxidative Addition: This reaction requires a transition metal catalyst, often palladium, and is carried out under an inert atmosphere.

    Reductive Elimination: This reaction also uses palladium catalysts and is typically performed at elevated temperatures.

Major Products

The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of molecular frameworks.

Biology and Medicine

In biological and medical research, this compound is used to synthesize bioactive molecules. These molecules can be potential drug candidates or probes for studying biological processes.

Industry

In the industrial sector, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals, polymers, and materials with specific properties. Its role in cross-coupling reactions makes it a key reagent in the manufacture of various products.

Mechanism of Action

The mechanism by which (5-chloro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which then participates in cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a catalyst. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-2-methoxyphenyl)zinc bromide
  • (5-chloro-2-ethoxyphenyl)zinc bromide
  • (5-chloro-2-propoxyphenyl)zinc bromide

Uniqueness

What sets (5-chloro-2-iso-propyloxyphenyl)zinc bromide apart from similar compounds is its specific reactivity and selectivity in cross-coupling reactions. The presence of the iso-propyloxy group provides steric hindrance, which can influence the reaction pathway and the selectivity of the product.

Properties

Molecular Formula

C9H10BrClOZn

Molecular Weight

314.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-propan-2-yloxybenzene-5-ide

InChI

InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BCPVCVOETYTWHL-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.